X-Ray Crystallographic Binding Mode to PTP1B: Direct Structural Evidence vs. Non-Chlorinated Analog
4-(5,6-Dichloro-1H-benzimidazol-1-yl)butan-1-ol has been co-crystallized with human PTP1B catalytic domain at 1.772 Å resolution (PDB ID: 5QF2) [1]. In contrast, the non-chlorinated analog 4-(1H-benzimidazol-1-yl)butan-1-ol has no publicly available PTP1B co-crystal structure, precluding direct comparison of binding poses [2]. The dichloro substitution is therefore essential for the experimentally observed binding event in the allosteric fragment hotspot identified in the PanDDA screen; substitution with the non-chlorinated analog would require de novo screening and cannot leverage the existing structural data.
| Evidence Dimension | Availability of experimentally determined X-ray co-crystal structure with PTP1B |
|---|---|
| Target Compound Data | PDB 5QF2, resolution 1.772 Å, ligand occupancy confirmed by PanDDA event map analysis |
| Comparator Or Baseline | 4-(1H-benzimidazol-1-yl)butan-1-ol: no PTP1B co-crystal structure publicly available |
| Quantified Difference | Target compound has a validated, publicly deposited structure; comparator lacks structural validation for PTP1B binding |
| Conditions | X-ray diffraction, PTP1B catalytic domain, SGC Diamond I04-1 fragment screening facility; PanDDA multiconformer analysis |
Why This Matters
Procurement of a compound with a pre-determined binding pose accelerates structure-based design and eliminates costs associated with repeat crystallographic screening of unvalidated analogs.
- [1] RCSB PDB: 5QF2 – Crystal structure of PTP1B in complex with 4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol. Resolution: 1.772 Å. DOI: 10.2210/pdb5qf2/pdb. View Source
- [2] BindingDB: Search for PTP1B ligands structurally similar to 4-(1H-benzimidazol-1-yl)butan-1-ol. No co-crystal structures returned. Accessed via https://www.bindingdb.org. View Source
